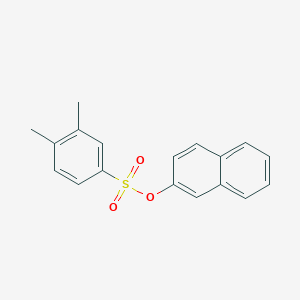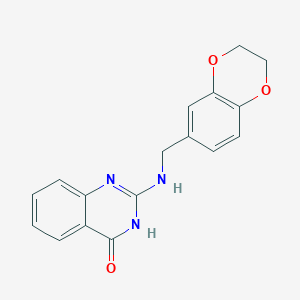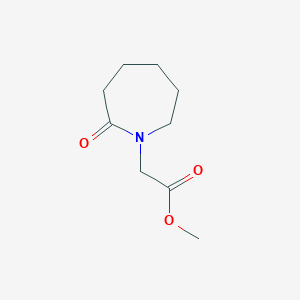
Naphthalen-2-yl 3,4-dimethylbenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Naphthalen-2-yl 3,4-dimethylbenzenesulfonate is an organic compound that has been used in scientific research for a variety of purposes. This compound is also known as NDSB-256 and has been used in various laboratory experiments due to its unique properties.
作用機序
The mechanism of action of NDSB-256 involves the binding of the compound to specific target molecules. In the case of ATP detection, NDSB-256 binds to ATP and causes a change in its fluorescence, allowing for its detection. In the case of photodynamic therapy, NDSB-256 is activated by light and generates reactive oxygen species, which can kill cancer cells. In the case of protein studies, NDSB-256 can bind to specific amino acid residues and provide information about the structure and function of the protein.
Biochemical and Physiological Effects:
NDSB-256 has been shown to have minimal toxicity and does not have any significant biochemical or physiological effects on cells or organisms. However, its use in photodynamic therapy can result in the destruction of cancer cells.
実験室実験の利点と制限
One of the main advantages of NDSB-256 is its versatility in scientific research. It can be used for various purposes, including ATP detection, photodynamic therapy, and protein studies. Additionally, its low toxicity and ease of synthesis make it an attractive compound for research. However, one limitation of NDSB-256 is its limited solubility in water, which can make it challenging to use in certain experiments.
将来の方向性
There are several future directions for research on NDSB-256. One area of research could focus on improving the solubility of the compound in water, which would increase its potential applications. Additionally, further studies could be conducted on the use of NDSB-256 in photodynamic therapy and its potential as a treatment for cancer. Finally, NDSB-256 could be used as a tool to study the structure and function of specific proteins in greater detail.
In conclusion, Naphthalen-2-yl 3,4-dimethylbenzenesulfonate is a versatile compound that has been used in scientific research for various purposes. Its unique properties make it an attractive tool for studying biological processes and structures. Further research on NDSB-256 could lead to new discoveries and potential applications in the future.
合成法
The synthesis method of NDSB-256 involves the reaction of naphthalene-2-sulfonyl chloride with 3,4-dimethylphenol in the presence of a base. This reaction results in the formation of Naphthalen-2-yl 3,4-dimethylbenzenesulfonate. The purity of the compound can be improved by recrystallization and column chromatography.
科学的研究の応用
NDSB-256 has been widely used in scientific research for various purposes. It has been used as a fluorescent probe for the detection of ATP, a molecule that is involved in various biological processes. NDSB-256 has also been used as a photosensitizer for photodynamic therapy, a treatment for cancer. Additionally, NDSB-256 has been used as a tool to study the structure and function of proteins.
特性
IUPAC Name |
naphthalen-2-yl 3,4-dimethylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O3S/c1-13-7-10-18(11-14(13)2)22(19,20)21-17-9-8-15-5-3-4-6-16(15)12-17/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQBLXFWOIISHKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)OC2=CC3=CC=CC=C3C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(E)-2-(3-chloro-4-methoxyphenyl)ethenyl]-3H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B7358030.png)
![2-Fluoro-3-[[2-(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B7358036.png)
![3-[2-[3-(2-Methoxyethyl)-4-oxoimidazolidin-1-yl]-2-oxoethyl]sulfanyl-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7358043.png)
![N,N-dimethyl-5-[(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-ylmethylamino)methyl]pyridin-2-amine](/img/structure/B7358056.png)
![3-[3-(5-Oxo-1,4-dihydro-1,2,4-triazol-3-yl)propylamino]-4-(trifluoromethyl)benzonitrile](/img/structure/B7358069.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1-(2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)methanamine](/img/structure/B7358074.png)
![1-tert-butyl-6-[[(E)-3-phenylprop-2-enyl]amino]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7358080.png)
![2-amino-4-[1-(1,2,5-trimethylpyrrole-3-carbonyl)pyrrolidin-3-yl]-1H-pyrimidin-6-one](/img/structure/B7358092.png)
![1-tert-butyl-6-[[2-hydroxy-2-(3-methylphenyl)ethyl]amino]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7358093.png)
![1-(2-bromophenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-ylmethyl)ethanamine](/img/structure/B7358094.png)


![1-[3-[[(1-tert-butyl-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl)amino]methyl]pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B7358126.png)
![N-[3-[2-[(4-oxo-3H-quinazolin-2-yl)amino]ethoxy]phenyl]acetamide](/img/structure/B7358134.png)